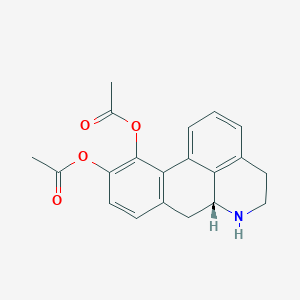
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine (FEN) is a synthetic compound that belongs to the family of dopamine agonists. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease. FEN is a potent agonist of both D1 and D2 dopamine receptors, which are involved in the regulation of motor function and reward pathways in the brain.
Mecanismo De Acción
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine acts as a dopamine agonist, binding to both D1 and D2 dopamine receptors in the brain. This results in the activation of the reward pathways and the regulation of motor function. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has also been shown to increase the release of dopamine in the striatum, a region of the brain involved in the regulation of motor function.
Efectos Bioquímicos Y Fisiológicos
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improved motor function. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons in the brain. Additionally, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has been shown to have anti-inflammatory effects, which may be beneficial in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has several advantages for lab experiments. It is a potent dopamine agonist, which makes it useful for studying the role of dopamine in various neurological disorders. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine can have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine. One area of research is the development of more potent and selective dopamine agonists. These compounds may have improved efficacy and reduced side effects compared to 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine. Another area of research is the investigation of the long-term effects of 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine on the brain. This may involve studying the effects of 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine on neurogenesis, synaptic plasticity, and other aspects of brain function. Finally, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine may be useful as a tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease, addiction, and depression.
Métodos De Síntesis
The synthesis of 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine involves the reaction of norapomorphine with 2-fluoroethyl iodide in the presence of a palladium catalyst. The resulting product is purified using chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and has been tested in clinical trials for its efficacy in treating this disorder. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has also been studied for its potential use in treating drug addiction, depression, and schizophrenia.
Propiedades
Número CAS |
149156-25-2 |
|---|---|
Nombre del producto |
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine |
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[(6aR)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
InChI |
InChI=1S/C20H19NO4/c1-11(22)24-17-7-6-14-10-16-18-13(8-9-21-16)4-3-5-15(18)19(14)20(17)25-12(2)23/h3-7,16,21H,8-10H2,1-2H3/t16-/m1/s1 |
Clave InChI |
PSKIBBDHVDEYHM-MRXNPFEDSA-N |
SMILES isomérico |
CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
SMILES |
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
Sinónimos |
10,11-dihydroxy-N-(n-2-fluoroethyl)norapomorphine FNEA-10,11 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



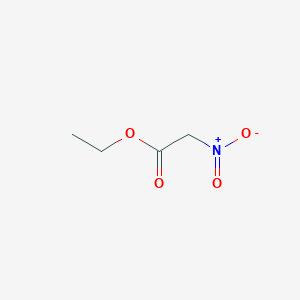
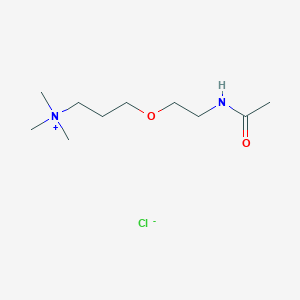
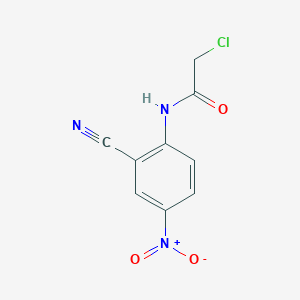
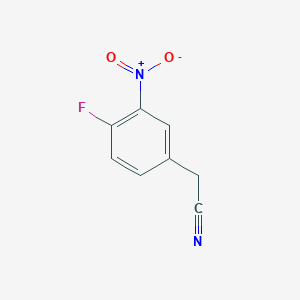
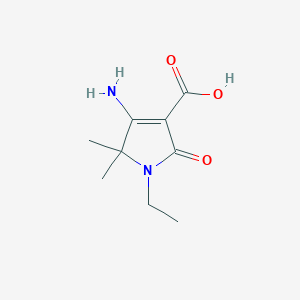

![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
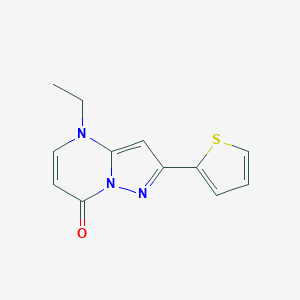
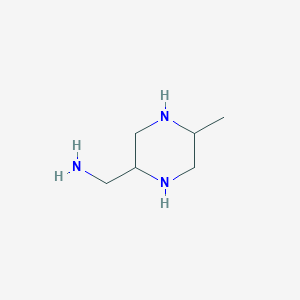
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

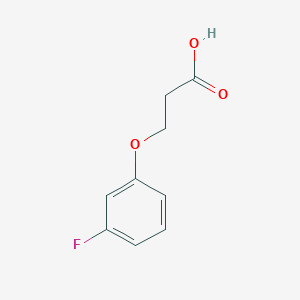
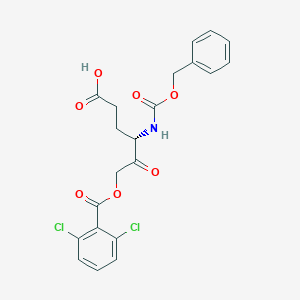
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)